2-Cyclohexanoyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexanoyloxazole is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
One significant application of related compounds involves the development of new anti-inflammatory agents. For instance, 2-(2-Arylphenyl)benzoxazole has been identified as a novel scaffold for selective cyclooxygenase-2 (COX-2) inhibition, with certain derivatives showing comparable or better anti-inflammatory potency than commonly used NSAIDs like celecoxib and diclofenac. This finding underscores the potential of 2-Cyclohexanoyloxazole analogs in creating safer, more effective anti-inflammatory medications (Seth et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of azoles, such as benzoxazoles and benzimidazoles, from precursors including 2-aroylcyclohexanones, highlights the versatility of this compound derivatives in generating biologically and industrially significant heterocyclic compounds. These processes are crucial for producing materials with varied applications, from pharmaceuticals to functional materials for engineering (Mikhailovskii et al., 2010).
Catalysis and Ligand Development
Research into 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid introduces a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. These ligands, suitable for alkylzinc additions to aldehydes, represent a novel application of this compound derivatives in enantioselective synthesis, demonstrating their role in advancing synthetic methodologies (Wipf & Wang, 2002).
Mechanism of Action
Target of Action
This compound belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities . .
Mode of Action
The mode of action of 2-Cyclohexanoyloxazole is currently unknown due to the lack of specific studies on this compound. Oxazole derivatives, in general, are known to interact with various biological targets and exhibit a wide range of activities
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects . .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . .
Properties
IUPAC Name |
cyclohexyl(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRAARROORBNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587767 |
Source
|
Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-88-8 |
Source
|
Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.